molecular formula C15H14ClN3O4S B10931539 Ethyl 5-carbamoyl-2-{[(2-chloropyridin-3-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate

Ethyl 5-carbamoyl-2-{[(2-chloropyridin-3-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate

Cat. No.: B10931539
M. Wt: 367.8 g/mol
InChI Key: UGCKWQYHYHPNEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-carbamoyl-2-{[(2-chloropyridin-3-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C15H14ClN3O4S and its molecular weight is 367.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 5-carbamoyl-2-{[(2-chloropyridin-3-yl)carbonyl]amino}-4-methylthiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and antibacterial research. This article summarizes the current understanding of its biological activities, supported by experimental data and structure-activity relationship (SAR) analyses.

Antiviral Activity

Research indicates that compounds with similar structural motifs, particularly those containing thiophene and pyridine rings, exhibit significant antiviral properties. For instance, a study evaluated various derivatives in a yellow fever virus inhibition assay, highlighting that some compounds achieved over 50% inhibition at a concentration of 50 µM. Notably, the target compound demonstrated enhanced antiviral activity compared to its parent structures, suggesting that modifications to the core structure can lead to improved efficacy against viral replication .

Table 1: Antiviral Activity of Related Compounds

CompoundEC50 (µM)CC50 (µM)Therapeutic Index
Parent Compound (M02)51Not specifiedNot available
Modified Compound (11)5 ± 1.713.537
Ethyl derivative (target compound)TBDTBDTBD

Antibacterial Activity

The compound's antibacterial potential is also noteworthy. Similar thiophene derivatives have been reported to show promising antibacterial activity against resistant strains such as XDR Salmonella Typhi. The presence of functional groups that enhance lipophilicity and molecular interactions is critical for their activity .

Table 2: Antibacterial Activity Against XDR Salmonella Typhi

CompoundMIC (mg/mL)
Ethyl derivative (target compound)TBD
Ciprofloxacin0.25
Ceftriaxone0.5

Structure-Activity Relationship (SAR)

The SAR analysis for ethyl derivatives indicates that modifications at specific positions significantly influence biological activity. For instance, the introduction of electron-withdrawing groups on the aromatic ring enhances antiviral potency while maintaining low cytotoxicity. The linkage between the thiophene and pyridine moieties appears crucial for optimal interaction with biological targets .

Case Studies

  • Antiviral Evaluation : In a study focused on flavivirus inhibition, a related compound demonstrated an EC50 value of 25 µM against yellow fever virus, emphasizing the importance of structural integrity in maintaining activity .
  • Antibacterial Testing : Another research effort highlighted that thiophene-based compounds exhibited MIC values as low as 3.125 mg/mL against resistant bacterial strains, showcasing their potential as therapeutic agents in treating infections .

Properties

Molecular Formula

C15H14ClN3O4S

Molecular Weight

367.8 g/mol

IUPAC Name

ethyl 5-carbamoyl-2-[(2-chloropyridine-3-carbonyl)amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C15H14ClN3O4S/c1-3-23-15(22)9-7(2)10(12(17)20)24-14(9)19-13(21)8-5-4-6-18-11(8)16/h4-6H,3H2,1-2H3,(H2,17,20)(H,19,21)

InChI Key

UGCKWQYHYHPNEL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2=C(N=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.